Methyl 3-(p-tolyl)oxirane-2-carboxylate
Overview
Description
Methyl 3-(p-tolyl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered oxirane ring, which is highly reactive due to the ring strain. The presence of a p-tolyl group (a benzene ring substituted with a methyl group) and a carboxylate ester group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(p-tolyl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, methyl 3-(p-tolyl)acrylate, can undergo epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions to yield the desired oxirane compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(p-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or ethers.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines (e.g., ammonia, primary amines), alcohols (e.g., methanol, ethanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.
Oxidation: Diols or other oxidized derivatives are formed.
Reduction: Diols are typically the major products.
Scientific Research Applications
Methyl 3-(p-tolyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and resins, where its reactive oxirane ring can undergo polymerization or cross-linking reactions.
Mechanism of Action
The mechanism of action of methyl 3-(p-tolyl)oxirane-2-carboxylate primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, leading to the formation of diols.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(phenyl)oxirane-2-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
Methyl 3-(m-tolyl)oxirane-2-carboxylate: Similar structure but with a methyl group in the meta position of the benzene ring.
Methyl 3-(o-tolyl)oxirane-2-carboxylate: Similar structure but with a methyl group in the ortho position of the benzene ring.
Uniqueness
Methyl 3-(p-tolyl)oxirane-2-carboxylate is unique due to the presence of the p-tolyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The position of the methyl group on the benzene ring can affect the electronic properties and steric hindrance, leading to different reaction outcomes compared to its isomers.
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)oxirane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVPICMUQWVTEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248705 | |
Record name | Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99334-18-6 | |
Record name | Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99334-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylphenyl)-oxiranecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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